CellTracker Red CMTPX

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C84H80Cl2N6O8 |

|---|---|

Molekulargewicht |

1372.5 g/mol |

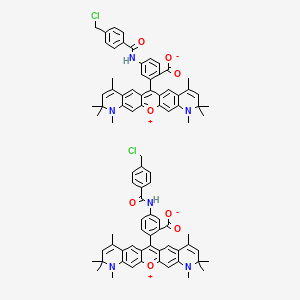

IUPAC-Name |

4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate |

InChI |

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49) |

InChI-Schlüssel |

NUAZOHBLTNHBQC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CellTracker Red CMTPX: An In-Depth Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker Red CMTPX is a fluorescent probe widely utilized in biological research for the long-term tracking of living cells. Its ability to be retained in cells for several generations, coupled with its low cytotoxicity, makes it an invaluable tool for a variety of applications, including cell migration, proliferation, and invasion assays. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

This compound is a cell-permeant chloromethyl-substituted rhodamine dye. Its mechanism of action is a multi-step process that ensures its retention within viable cells and allows for long-term tracking.

-

Cellular Uptake: The probe is initially in a non-fluorescent and membrane-permeant state, allowing it to freely diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3]

-

Intracellular Conversion and Retention: Once inside the cell, the chloromethyl group of this compound reacts with intracellular thiols, primarily glutathione (B108866) (GSH).[4][5] This reaction is catalyzed by the enzyme glutathione S-transferase (GST), which is ubiquitously present in the cytoplasm of most mammalian cells.[4][5] This enzymatic reaction forms a stable, fluorescent dye-thioether adduct.[5]

-

Fluorescence Activation: The conjugation of this compound to intracellular thiols results in a significant increase in its fluorescence, rendering the labeled cells easily detectable by fluorescence microscopy or flow cytometry. Unlike some other CellTracker probes, CMTPX does not require enzymatic cleavage to become fluorescent.[4]

-

Long-Term Tracking: The resulting fluorescent adduct is membrane-impermeant and is well-retained within the cytoplasm of the cells.[1][2][3] The dye is passively inherited by daughter cells upon cell division, allowing for the tracking of cell lineage and proliferation for up to 72 hours or through three to six generations.[3][6] Importantly, the dye is not transferred to adjacent cells in a population.[5]

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (Ex) | 577 nm | [3] |

| Emission Maximum (Em) | 602 nm | [3] |

| Molecular Weight | 686.3 g/mol | [4] |

| Recommended Working Concentration | 0.5 - 25 µM | [3][4] |

| Typical Incubation Time | 15 - 45 minutes | [3][4] |

| Cellular Retention Time | > 72 hours | [3][6] |

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in using this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway: Mechanism of Intracellular Retention

Caption: Intracellular conversion of this compound.

Experimental Workflow: General Cell Staining Protocol

Caption: A typical workflow for labeling cells with this compound.

Experimental Protocols

General Protocol for Staining Adherent and Suspension Cells

Materials:

-

This compound dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (adherent or in suspension)

Protocol:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Dilute the stock solution in serum-free medium to a final working concentration of 0.5-25 µM.[3][4] The optimal concentration should be determined empirically for each cell type and application. For long-term studies (>3 days) or rapidly dividing cells, a higher concentration (5-25 µM) is recommended. For shorter experiments, a lower concentration (0.5-5 µM) is usually sufficient.[4][5]

-

Warm the working solution to 37°C before use.[3]

-

-

Cell Staining:

-

For Adherent Cells:

-

For Suspension Cells:

-

Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.

-

Incubate for 15-45 minutes at 37°C with gentle agitation, protected from light.[4]

-

-

-

Post-Staining Wash:

-

For Adherent Cells: Remove the working solution and replace it with fresh, pre-warmed complete culture medium.[3]

-

For Suspension Cells: Centrifuge the cells to remove the working solution and resuspend them in fresh, pre-warmed complete culture medium.[4]

-

Incubate the cells for an additional 30 minutes at 37°C to ensure the completion of the reaction and removal of any excess unbound dye.[7]

-

-

Imaging and Analysis:

-

The stained cells are now ready for downstream applications.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for red fluorescence (Ex/Em: ~577/602 nm).[3]

-

Cell Migration and Invasion Assay Protocol

Materials:

-

Cells stained with this compound (as per the general protocol)

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Serum-free medium (as a chemoattractant-free control)

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

Protocol:

-

Cell Preparation:

-

Stain the cells with this compound as described in the general protocol.

-

After the final wash, resuspend the cells in serum-free medium at the desired concentration.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

For invasion assays, pre-hydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Add medium containing the chemoattractant to the lower chamber of the wells. Add serum-free medium to control wells.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type and experimental question (typically 4-24 hours).[9]

-

-

Removal of Non-migrated/Non-invaded Cells:

-

Carefully remove the Transwell inserts from the plate.

-

Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.[9]

-

-

Quantification:

-

The migrated/invaded cells on the bottom of the insert can be imaged and counted using a fluorescence microscope.[10]

-

Alternatively, the fluorescence of the migrated/invaded cells can be quantified using a plate reader.

-

Cell Proliferation Assay (Dye Dilution Method)

Materials:

-

Cells stained with this compound (as per the general protocol)

-

Flow cytometer

Protocol:

-

Cell Staining:

-

Stain the cells with this compound as described in the general protocol. It is crucial to achieve a bright and uniform initial staining.

-

-

Cell Culture:

-

Plate the stained cells at a low density to allow for several rounds of cell division.

-

Culture the cells under their normal growth conditions for the desired experimental duration.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

-

-

Flow Cytometry Analysis:

-

Analyze the fluorescence intensity of the cells at each time point using a flow cytometer.

-

As cells divide, the fluorescence intensity of the dye is halved in the daughter cells.[2][3] This results in distinct peaks of decreasing fluorescence intensity on a histogram, with each peak representing a successive generation of cells.[2]

-

The number of cell divisions can be quantified by analyzing the distribution of cells across these peaks.[1][11]

-

Cytotoxicity Assessment

This compound is reported to have low cytotoxicity at recommended working concentrations.[3][10] Studies have shown that labeling cells with CellTracker dyes, including the red variant, does not significantly affect cell proliferation.[4][5] However, it is always recommended to perform a cytotoxicity assay for the specific cell type and experimental conditions being used. A standard MTT or MTS assay can be performed on cells labeled with a range of CMTPX concentrations to determine the optimal non-toxic working concentration.

Conclusion

This compound is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on the GST-mediated conjugation to intracellular thiols, ensures stable and specific labeling of live cells. By understanding the principles behind this dye and following the detailed protocols provided in this guide, researchers can effectively utilize this compound to gain valuable insights into dynamic cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. intellicyt.com [intellicyt.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ulab360.com [ulab360.com]

- 6. apexbt.com [apexbt.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. corning.com [corning.com]

- 11. pr.ibs.re.kr [pr.ibs.re.kr]

CellTracker Red CMTPX: A Technical Guide for Cellular Tracking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CellTracker Red CMTPX, a vital fluorescent probe for monitoring cell movement, location, and proliferation. This document details its spectral properties, chemical characteristics, and a thorough methodology for its application in various research contexts.

Core Properties and Specifications

This compound is a cell-permeable fluorescent dye designed for long-term cell tracking. Its unique properties ensure stable, non-toxic labeling, allowing for multi-generational studies. The dye is well-retained in living cells for at least 72 hours and its fluorescence is maintained after fixation and permeabilization, making it compatible with immunocytochemistry and other downstream applications.[1][2][3]

| Property | Value | Reference |

| Excitation Maximum (Ex) | 577 nm | [1][4] |

| Emission Maximum (Em) | 602 nm | [1][4] |

| Alternate Excitation/Emission | 586 nm / 614 nm | [5][6][7] |

| Molecular Weight | 686.3 g/mol | [2][4] |

| Solubility | DMSO | [2] |

| Recommended Working Concentration | 0.5 - 25 µM | [2][4] |

Mechanism of Action

This compound freely passes through the cell membrane. Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular proteins and glutathione (B108866), a reaction mediated by glutathione S-transferase.[1][4] This covalent binding results in a cell-impermeant fluorescent product that is well-retained within the cell. The fluorescence of this compound is activated upon this binding and does not require enzymatic cleavage.[4][8] This mechanism ensures that the dye is passed to daughter cells but not transferred to adjacent cells in a population.[1][4]

Caption: Mechanism of this compound Action.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound. Optimal conditions may vary depending on the cell type and experimental design.

Stock Solution Preparation

-

Allow the vial of this compound to warm to room temperature before opening.

-

To prepare a 2 mM stock solution, dissolve 50 µg of this compound in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.[2]

Cell Staining Workflow

References

- 1. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 2. apexbt.com [apexbt.com]

- 3. apexbt.com [apexbt.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ulab360.com [ulab360.com]

CellTracker Red CMTPX: An In-depth Technical Guide for Cellular Tracking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker Red CMTPX, a vital fluorescent dye for long-term cell tracking. Below, we delve into its core features, benefits, and detailed protocols to empower your research in cellular dynamics, migration, and localization.

Core Features and Benefits

This compound is a cell-permeant fluorescent dye specifically designed for monitoring cell movement and location over extended periods.[1][2] A key advantage of this probe is its stability and non-toxic nature at standard working concentrations, ensuring minimal impact on cellular physiology.[3][4] Once inside a living cell, the dye undergoes a transformation, rendering it cell-impermeant and ensuring it is well-retained.[3][5] This allows for the tracking of cellular movements for at least 72 hours, spanning several generations (typically 3-6 passages).[3][5] The fluorescence is transferred to daughter cells but not to adjacent cells within a population.[4][6]

The bright red fluorescence of this compound is well-suited for multiplexing with other fluorescent markers, such as green fluorescent protein (GFP), as its emission spectrum is well-separated.[3][5] Furthermore, the dye remains fluorescent even after fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other intracellular staining protocols.[4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative specifications of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation (Peak) | 577 nm / 586 nm | [3][4][7] |

| Emission (Peak) | 602 nm / 614 nm | [1][3][7] |

| Molecular Weight | 686.2 / 686.3 g/mol | [3][8] |

| Formula | C₄₂H₄₀ClN₃O₄ | [3][8] |

| Solubility | Soluble in anhydrous DMSO | [3][8] |

| Recommended Stock Solution | 2 mM in anhydrous DMSO | [3] |

| Recommended Working Conc. | 0.5 - 25 µM in serum-free medium | [3] |

| Storage (Lyophilized) | -20°C, protected from light | [3][5] |

| Storage (Stock Solution) | -20°C or -80°C, protected from light | [1][3] |

Mechanism of Action

This compound is designed to freely pass through the cell membrane.[9] Once inside the cell, its chloromethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction mediated by glutathione S-transferase.[9][10] This covalent binding results in a fluorescent, cell-impermeant product that is retained within the cytoplasm.[3][5] This mechanism ensures long-term retention and allows for the tracking of cells through multiple cell divisions.

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Stock Solution Preparation

-

Bring the vial of lyophilized this compound to room temperature before opening.

-

To create a 2 mM stock solution, dissolve 50 µg of this compound in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

-

Store the stock solution at -20°C, protected from light.[3] For longer-term storage (up to 6 months), -80°C is recommended.[1]

Cell Labeling Protocol

The optimal concentration of the working solution can vary depending on the cell type and the duration of the experiment. For long-term tracking or rapidly dividing cells, a concentration of 5-25 µM is recommended, while for shorter experiments, 0.5-5 µM may be sufficient.[9][11]

For Adherent Cells:

-

Culture adherent cells on coverslips or in culture dishes to the desired confluency.

-

Prepare the working solution by diluting the 2 mM stock solution in a serum-free medium to the desired final concentration. Pre-warm the working solution to 37°C.[3]

-

Remove the culture medium from the cells.

-

Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[3]

-

Remove the working solution and replace it with a fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for the complete modification of the dye.[11]

-

The cells are now labeled and ready for downstream applications.

For Suspension Cells:

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the cells in a pre-warmed (37°C) serum-free medium containing the desired concentration of this compound.

-

Incubate the cell suspension for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the labeled cells to pellet them and remove the labeling solution.

-

Resuspend the cell pellet in a fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C.

-

The cells are now labeled and ready for use.

Fixation and Permeabilization (Optional)

-

After cell labeling and any experimental treatments, wash the cells with Phosphate Buffered Saline (PBS).

-

For fixation, incubate the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1]

-

Wash the cells three times with PBS.

-

For permeabilization (if required for subsequent antibody staining), incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS before proceeding with further staining.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a cell tracking experiment using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 5. apexbt.com [apexbt.com]

- 6. interchim.fr [interchim.fr]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ulab360.com [ulab360.com]

- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Understanding the applications of CellTracker Red CMTPX in live cell imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker Red CMTPX, a vital tool for the long-term tracking of living cells. We will delve into its mechanism of action, key applications, and detailed protocols to enable its effective use in your research.

Introduction

This compound is a fluorescent dye designed for monitoring cell movement, location, and proliferation over extended periods.[1][2] A key advantage of the CellTracker family of dyes is their ability to be retained in cells for several generations, typically for at least 72 hours, without being transferred to adjacent cells in a population.[1][3][4] This makes them ideal for a variety of applications, including cell migration, chemotaxis, invasion assays, and co-culture studies.[1][5] this compound is stable, non-toxic at recommended working concentrations, and brightly fluorescent at physiological pH.[3][6] Its red fluorescence is well-separated from green fluorescent proteins (GFP), making it an excellent choice for multiplexing experiments.[6][7]

Mechanism of Action

This compound is a cell-permeant molecule that freely diffuses across the cell membrane into the cytoplasm.[6][7] Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione (B108866).[1][2] This reaction is mediated by the enzyme glutathione S-transferase (GST), which is ubiquitous in mammalian cells.[1][2] The resulting dye-thioether adduct is a cell-impermeant product that is well-retained within the cell.[1][4] This covalent binding ensures that the fluorescent signal is passed on to daughter cells upon cell division and is not transferred to neighboring cells.[3][4] Unlike some other dyes, this compound does not require enzymatic cleavage to become fluorescent.[1][3]

Caption: Mechanism of this compound retention.

Quantitative Data Summary

For ease of reference, the key quantitative properties and recommended usage parameters for this compound are summarized below.

Table 1: Spectral and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum | 577 nm | [3][8][9] |

| Emission Maximum | 602 nm | [3][8][9] |

| Alternate Excitation/Emission | 586 nm / 614 nm | [10][11][12] |

| Molecular Weight | 686.3 g/mol | [2][7] |

| Formula | C₄₂H₄₀ClN₃O₄ | [7][8] |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Range | Notes | Source(s) |

|---|---|---|---|

| Stock Solution Conc. | 2 mM - 10 mM in DMSO | Prepare fresh; aliquot and store at -20°C to -80°C. | [1][7] |

| Working Concentration | 0.5 µM - 25 µM | Use lower concentrations (0.5-5 µM) for short-term assays. | [1][2][7] |

| Use higher concentrations (5-25 µM) for long-term tracking. | [1][2][13] | ||

| Incubation Time | 15 - 45 minutes | Optimal time is cell-type dependent. | [1][2][7] |

| Incubation Temperature | 37°C | Pre-warm working solution before adding to cells. | [1][7] |

| Signal Retention | At least 72 hours | Can be tracked through 3-6 cell passages. |[3][6][7] |

Key Applications & Experimental Protocols

This compound is versatile and can be used in a wide range of live-cell imaging applications.

The stable, non-toxic, and heritable nature of CMTPX staining makes it ideal for tracking cell fate and proliferation over several days.

Protocol 1: General Staining for Adherent and Suspension Cells

-

Reagent Preparation:

-

Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]

-

Prepare a 2 mM stock solution by dissolving 50 µg of the dye in 36 µL of anhydrous, high-quality DMSO.[7] For a 10 mM stock, consult the manufacturer's datasheet for the specific product lot.[1]

-

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

-

Prepare a working solution by diluting the stock solution in serum-free medium to a final concentration between 0.5 µM and 25 µM. The optimal concentration should be determined empirically for your cell type.[1][7]

-

-

Cell Staining (Adherent Cells):

-

Grow cells on coverslips or in culture dishes to the desired confluency.

-

Remove the growth medium.[7]

-

Add the pre-warmed working solution to completely cover the cells.[7]

-

Incubate for 15-45 minutes at 37°C, protected from light.[2][7]

-

Remove the staining solution and replace it with fresh, pre-warmed complete growth medium.

-

Incubate for at least another 30 minutes at 37°C to allow for complete modification of the dye.[13]

-

Cells are now ready for imaging or further experimentation.

-

-

Cell Staining (Suspension Cells):

-

Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.[1][2]

-

Incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.[1]

-

Centrifuge the labeled cells to pellet them and remove the working solution.[1]

-

Resuspend the cells in fresh, pre-warmed complete growth medium.

-

Cells can now be plated for imaging or used in subsequent experiments.

-

Caption: General experimental workflow for cell labeling.

CMTPX is effectively used to track the movement of cells into a defined space, such as in a scratch or wound-healing assay.[5]

Protocol 2: Wound-Healing Assay

-

Culture cells in a multi-well plate to form a confluent monolayer.

-

Label the cells with this compound following Protocol 1 .

-

After the final wash and replacement with complete medium, create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash gently with PBS to remove dislodged cells.

-

Add fresh complete growth medium, with or without experimental compounds (e.g., migration inhibitors).

-

Image the scratch at time zero and at subsequent time points (e.g., every 4-6 hours) using a live-cell imaging system to monitor cell migration into the empty space.

The availability of CellTracker dyes in multiple colors allows for the distinct labeling of different cell populations to study their interactions in co-culture.[14] For example, A549 cells can be labeled with this compound and co-cultured with HeLa cells labeled with CellTracker Blue CMAC.[14]

Protocol 3: Two-Population Co-culture Assay

-

Separately label two different cell populations, one with this compound and the other with a spectrally distinct dye (e.g., CellTracker Green CMFDA), following Protocol 1 .

-

After labeling, wash the cells and resuspend them in the appropriate co-culture medium.

-

Count each cell population and mix them at the desired ratio.

-

Plate the mixed-cell suspension onto the appropriate culture vessel.

-

Image the co-culture over time using filter sets appropriate for each dye to visualize the spatial and temporal dynamics of the two cell populations.

Caption: Workflow for a two-population co-culture experiment.

Important Considerations and Troubleshooting

-

Fixation: The dye-thioether adduct can be fixed with aldehyde-based fixatives, allowing for sample preservation and subsequent immunocytochemistry.[4][11] However, some signal loss may occur upon permeabilization.[15]

-

Toxicity: While generally non-toxic at working concentrations, it is crucial to determine the optimal (lowest effective) concentration for your specific cell type to minimize any potential artifacts.[1][2]

-

Buffer Choice: Avoid using buffers that contain amines or thiols during the staining process, as they can react with the dye.[4]

-

Multiplexing: When combining with other fluorophores, ensure that their excitation and emission spectra have minimal overlap to prevent signal bleed-through. This compound is spectrally similar to Alexa Fluor 594 and Texas Red.[10]

References

- 1. ulab360.com [ulab360.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 4. ulab360.com [ulab360.com]

- 5. Tracking Cells Through Time and Space | Thermo Fisher Scientific - US [thermofisher.com]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 14. Multi-color, multi-day image analysis using the CellTracker™ Blue, Green, and Red dyes | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. CellTracker™ Red CMTPX Dye, 20 x 50 μg - FAQs [thermofisher.com]

An In-Depth Technical Guide to CellTracker™ Red CMTPX for Long-Term In Vitro Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent dye designed for the long-term tracking of living cells in vitro. Its ability to be retained in cells for several generations, coupled with its low cytotoxicity, makes it an invaluable tool for a wide range of applications, including cell proliferation, migration, co-culture, and chemotaxis studies.[1][2] This technical guide provides a comprehensive overview of CellTracker™ Red CMTPX, including its mechanism of action, detailed experimental protocols, and a summary of its performance characteristics.

Core Properties and Mechanism of Action

CellTracker™ Red CMTPX is a cell-permeant compound that readily crosses the cell membrane.[3] Once inside the cell, the dye's chloromethyl group reacts with thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST).[[“]][5] This conjugation reaction transforms the dye into a membrane-impermeant fluorescent product that is well-retained within the cytoplasm.[[“]][5] The fluorescent signal is then passed down to daughter cells for up to 72 hours, typically spanning three to six cell divisions.[3]

The key features of CellTracker™ Red CMTPX are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 577 nm | [6] |

| Emission Maximum (Em) | 602 nm | [6] |

| Molecular Weight | 686.3 g/mol | [5] |

| Solubility | Soluble in DMSO | [1] |

| Retention Time | At least 72 hours | [3] |

| Biocompatibility | Low cytotoxicity | [7] |

Experimental Protocols

Preparation of Reagents

1. Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 50 µg of CellTracker™ Red CMTPX (molecular weight: 686.3) in 7.28 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Mix thoroughly by vortexing. The stock solution should be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

2. Working Solution (0.5 - 25 µM): Before use, allow the stock solution to warm to room temperature. Dilute the 10 mM stock solution in a serum-free culture medium to the desired final working concentration. The optimal concentration can vary depending on the cell type and the duration of the experiment. For long-term studies (over 3 days) or with rapidly dividing cells, a concentration of 5-25 µM is recommended.[8] For shorter experiments, a concentration of 0.5-5 µM is generally sufficient.[8] It is crucial to optimize the concentration for each specific cell line and experimental condition to achieve bright staining with minimal impact on cell health.

Labeling Protocol for Adherent Cells

-

Cell Culture: Plate adherent cells on a suitable culture vessel (e.g., flasks, plates, or slides) and culture until they reach the desired confluency.

-

Aspirate Medium: Carefully remove the culture medium from the cells.

-

Add Working Solution: Add the pre-warmed (37°C) CellTracker™ Red CMTPX working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary between cell types.

-

Wash: Remove the working solution and wash the cells once with a fresh, pre-warmed, complete culture medium.

-

Final Incubation: Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 30 minutes at 37°C before imaging or further experimentation. This step allows for the complete conversion of the dye to its fluorescent, cell-impermeant form.

Labeling Protocol for Suspension Cells

-

Cell Harvest: Harvest suspension cells by centrifugation.

-

Resuspend in Working Solution: Gently resuspend the cell pellet in the pre-warmed (37°C) CellTracker™ Red CMTPX working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C with occasional gentle agitation, protected from light.

-

Centrifugation: Pellet the cells by centrifugation.

-

Wash: Remove the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.

-

Final Incubation: Centrifuge the cells again, remove the supernatant, and resuspend them in fresh, pre-warmed complete culture medium. Incubate for at least 30 minutes at 37°C before analysis.

Performance Data

Fluorescence Stability

CellTracker™ Red CMTPX exhibits excellent fluorescence stability, with the signal detectable for at least 72 hours post-labeling.[3] A study using Jurkat cells demonstrated superior retention of CellTracker™ Red CMTPX compared to calcein-based dyes over an 8-hour period.[2] While specific quantitative data on fluorescence decay rates in various cell lines from peer-reviewed literature is limited, manufacturer data indicates that the fluorescence is well-retained through several cell divisions.[7]

Cytotoxicity and Effect on Proliferation

A key advantage of CellTracker™ Red CMTPX is its low cytotoxicity at optimal working concentrations.[7] Manufacturer-provided data on HeLa cells stained with CellTracker™ Red CMTPX showed no significant difference in proliferation compared to unlabeled control cells over a 3-day period, as measured by a CyQUANT™ Direct Cell Proliferation Assay.[7][9] However, it is important to note that high concentrations or prolonged incubation times can lead to toxicity.[10] Therefore, it is crucial to determine the optimal staining conditions for each cell type.

| Cell Line | Assay | Observation | Reference |

| HeLa | CyQUANT™ Direct Cell Proliferation Assay | No significant effect on proliferation at recommended concentrations over 3 days. | [7][9] |

| A549 | Live Cell Imaging & CyQuant Direct® | No greater toxicity than other tracking reagents after 3 days. | [11] |

Signaling Pathway Interactions

The conjugation of CellTracker™ Red CMTPX to glutathione has the potential to transiently impact cellular redox balance and related signaling pathways. Glutathione is a critical component of the cell's antioxidant defense system.[12] Its depletion can lead to an increase in reactive oxygen species (ROS) and oxidative stress.[9][13]

The interaction of CellTracker™ Red CMTPX with the glutathione S-transferase (GST) pathway is a key aspect of its mechanism. GSTs are a family of enzymes that play a central role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione.[[“]][15] This process is generally protective for the cell.[[“]]

Experimental Workflow

A typical experimental workflow for using CellTracker™ Red CMTPX for long-term cell tracking is outlined below.

Conclusion

CellTracker™ Red CMTPX is a robust and reliable tool for the long-term in vitro labeling of living cells. Its bright fluorescence, excellent retention, and low cytotoxicity make it suitable for a wide array of research applications. By following the detailed protocols and considering the potential interactions with cellular pathways, researchers can effectively utilize this dye to gain valuable insights into dynamic cellular processes. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is paramount to achieving high-quality, reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tracking Cells Through Time and Space | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ulab360.com [ulab360.com]

- 9. Effect of glutathione depletion on the cytotoxicity of xenobiotics and induction of single-strand DNA breaks by ionizing radiation in isolated hamster round spermatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web-api.polscientific.com [web-api.polscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Glutathione Depletion Disrupts Redox Homeostasis in an Anoxia-Tolerant Invertebrate [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]

An In-depth Technical Guide to CellTracker™ Red CMTPX: Principles of Dye Retention in Daughter Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the retention of CellTracker™ Red CMTPX dye in daughter cells, a critical feature for long-term cell tracking and proliferation studies. We delve into the dye's mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of robust cell-based assays.

Core Principle: Mechanism of Action and Retention

CellTracker™ Red CMTPX is a fluorescent dye designed for long-term tracking of living cells. Its efficacy lies in a two-step mechanism that ensures its retention within the cytoplasm and subsequent inheritance by daughter cells through multiple generations.

Initially, the cell-permeant CMTPX molecule freely diffuses across the cell membrane into the cytoplasm.[1] Once inside the cell, the dye undergoes a crucial transformation. It contains a chloromethyl group that reacts with thiol groups, primarily on glutathione (B108866) (GSH), in a reaction believed to be mediated by the ubiquitous intracellular enzyme, glutathione S-transferase (GST).[2][3] This enzymatic reaction results in the formation of a cell-impermeant fluorescent dye-thioether adduct.[4] This covalent modification traps the dye within the cell, preventing it from leaking out or being transferred to adjacent cells in the population.[2][4]

Upon cell division, the stable, non-toxic fluorescent conjugate is distributed approximately equally between the two daughter cells.[5] This partitioning of the fluorescent signal is the fundamental principle that allows for the tracking of cell proliferation. With each successive cell division, the fluorescence intensity per cell is halved, enabling the quantification of cell generations by techniques such as flow cytometry. The fluorescent signal of CellTracker™ Red CMTPX is stable and can be traced for at least 72 hours, which typically corresponds to 3-6 cell passages.[6][7]

Figure 1: Mechanism of CellTracker™ Red CMTPX cellular uptake and retention.

Quantitative Data on Dye Retention and Cellular Effects

The predictable dilution of CellTracker™ Red CMTPX with each cell division allows for quantitative analysis of cell proliferation. While the theoretical model predicts a 50% reduction in fluorescence intensity with each generation, experimental values may vary depending on the cell type and experimental conditions. It is therefore crucial to establish baseline parameters for the specific cell line under investigation.

Table 1: Key Specifications of CellTracker™ Red CMTPX

| Property | Value | Reference |

| Excitation Maximum | 577 nm | [2] |

| Emission Maximum | 602 nm | [2] |

| Recommended Working Concentration | 0.5 - 25 µM | [7][8] |

| Incubation Time | 15 - 45 minutes | [7][8] |

| Long-term Retention | At least 72 hours (typically 3-6 generations) | [6][7] |

Table 2: Considerations for Cytotoxicity and Phototoxicity

| Factor | Observation and Recommendation | Reference |

| Cytotoxicity | Generally low at recommended working concentrations. However, higher concentrations (>5 µM) have been shown to affect the normal response of peripheral blood lymphocytes to concanavalin (B7782731) A. It is advisable to perform a toxicity assay to determine the optimal, non-toxic concentration for your specific cell type. | [4] |

| Phototoxicity | Prolonged exposure to excitation light during live-cell imaging can lead to the generation of free radicals and singlet oxygen, which can induce cell death. To mitigate this, it is recommended to reduce light exposure by minimizing the frequency and duration of imaging and using the lowest possible laser power. | [9] |

Experimental Protocols

General Staining Protocol for Adherent and Suspension Cells

This protocol provides a general guideline for staining cells with CellTracker™ Red CMTPX. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

-

CellTracker™ Red CMTPX dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Adherent or suspension cells in culture

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of CellTracker™ Red CMTPX in anhydrous DMSO.[8]

-

Working Solution Preparation: Immediately before use, dilute the stock solution to the desired final working concentration (typically between 0.5 - 25 µM) in serum-free medium or PBS pre-warmed to 37°C.[7][8] Note: Avoid using amine- and thiol-containing buffers.[8]

-

Cell Preparation:

-

Adherent Cells: Grow cells to the desired confluency on a culture plate or coverslip.

-

Suspension Cells: Harvest cells by centrifugation and resuspend them in a pellet.

-

-

Staining:

-

Adherent Cells: Remove the culture medium and add the pre-warmed working solution to the cells.

-

Suspension Cells: Resuspend the cell pellet in the pre-warmed working solution.

-

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][8]

-

Washing:

-

Adherent Cells: Remove the working solution and wash the cells once with fresh, pre-warmed complete culture medium.

-

Suspension Cells: Add at least 5 volumes of fresh, pre-warmed complete culture medium to the cell suspension, centrifuge, and discard the supernatant. Repeat the wash step.

-

-

Recovery: Incubate the cells in fresh, pre-warmed complete culture medium for at least 30 minutes at 37°C to allow for the complete modification of the dye and removal of any unbound dye.[4]

-

Analysis: The stained cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Figure 2: General workflow for staining cells with CellTracker™ Red CMTPX.

Cell Proliferation Assay using Flow Cytometry

This protocol outlines the use of CellTracker™ Red CMTPX to monitor cell proliferation via flow cytometry.

Procedure:

-

Cell Staining: Stain the cells according to the general protocol described in section 3.1.

-

Culture Initiation: After the recovery period, plate the stained cells at the desired density for your proliferation experiment.

-

Time Course Collection: At designated time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

-

Flow Cytometry Analysis:

-

Acquire the stained cell samples on a flow cytometer equipped with the appropriate lasers and filters for detecting CellTracker™ Red CMTPX (Excitation: ~577 nm, Emission: ~602 nm).

-

Record the fluorescence intensity data for a sufficient number of cells (typically 10,000-50,000 events).

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Generate a histogram of the fluorescence intensity for the CellTracker™ Red CMTPX channel.

-

The initial population (time 0) will appear as a single, bright peak.

-

With each cell division, a new peak with half the fluorescence intensity of the parent peak will emerge.

-

Use cell proliferation analysis software (e.g., FlowJo™, FCS Express™) to model the histogram data and quantify the number of cells in each generation.

-

Figure 3: Workflow for a cell proliferation assay using CellTracker™ Red CMTPX and flow cytometry.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause | Recommended Solution | Reference |

| Low fluorescence signal | - Suboptimal dye concentration or incubation time.- Staining in the presence of serum. | - Increase dye concentration and/or incubation time.- Ensure staining is performed in serum-free medium as serum esterases can prematurely cleave the dye. | [10] |

| High background fluorescence | Inadequate washing of unbound dye. | Increase the number and duration of wash steps after staining. | [10] |

| Cell death after staining | - Dye concentration is too high.- Phototoxicity during imaging. | - Perform a titration to determine the optimal, non-toxic dye concentration.- Minimize light exposure during live-cell imaging. | [9] |

| Dye transfer to unstained cells | Incomplete removal of unbound dye. | Ensure thorough washing after the staining procedure. | [10] |

Conclusion

CellTracker™ Red CMTPX is a robust and reliable tool for long-term cell tracking and the quantitative analysis of cell proliferation. Its mechanism of action, based on intracellular conversion to a membrane-impermeant form and covalent binding to thiols, ensures stable retention and faithful segregation to daughter cells. By following the detailed protocols and considering the potential for cytotoxicity and phototoxicity, researchers can effectively utilize this dye to gain valuable insights into cellular dynamics in a wide range of biological applications.

References

- 1. biocompare.com [biocompare.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. A New Model for the Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. appliedcytometry.com [appliedcytometry.com]

- 10. CellTracker™ Red CMTPX Dye, 20 x 50 μg - FAQs [thermofisher.com]

Excitation and emission wavelengths for CellTracker Red CMTPX

An In-Depth Technical Guide to CellTracker™ Red CMTPX

For researchers, scientists, and drug development professionals, CellTracker™ Red CMTPX is a vital fluorescent dye for long-term cell tracking. This guide provides a comprehensive overview of its properties, mechanism, and detailed protocols for its application in various cell-based assays.

Core Properties and Specifications

CellTracker™ Red CMTPX is a cell-permeant fluorescent dye designed for monitoring cell movement and location over extended periods. Its chemical and spectral properties are optimized for stability, low toxicity, and effective retention within living cells.

| Property | Value | Source(s) |

| Excitation Maximum | ~577 nm or ~586 nm | [1][2],[3][4] |

| Emission Maximum | ~602 nm or ~614 nm | [1][2],[3][4] |

| Molecular Formula | C₄₂H₄₀ClN₃O₄ | [1][4] |

| Molecular Weight | ~686.24 g/mol | [4] |

| Solubility | DMSO | [1][4] |

| Cell Permeability | Freely permeable to live cells | [1][5][6] |

| Retention Time | At least 72 hours (typically 3-6 generations) | [1][5][6] |

Note: The excitation and emission maxima may vary slightly between different suppliers and measurement conditions.

Mechanism of Action

The utility of CellTracker™ Red CMTPX lies in its two-stage mechanism. Initially, the non-fluorescent dye freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione (B108866).[2][6] This reaction, mediated by the ubiquitous enzyme glutathione S-transferase (GST), forms a covalent bond that renders the dye cell-impermeant.[2][6] This process does not require enzymatic cleavage to activate fluorescence.[2][6][7] The trapped, fluorescent dye is well-retained and is distributed among daughter cells during cell division, but it does not transfer to adjacent cells in a population.[1][6][8]

Experimental Protocols

Precise and consistent experimental methodology is crucial for successful cell tracking. The following protocols provide a detailed guide for preparing and using CellTracker™ Red CMTPX.

Stock Solution Preparation

-

Reconstitution : Allow the lyophilized CellTracker™ Red CMTPX vial to warm to room temperature before opening. Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For a common 50 µg vial, adding 36 µL of DMSO creates a 2 mM stock solution.[1] Alternatively, adding 7.3 µL of DMSO creates a 10 mM stock solution.[9]

-

Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C, protected from light.[1][4]

Working Solution Preparation

-

Dilution : On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium to ensure optimal dye loading.[1][9]

-

Concentration : The optimal concentration can vary by cell type and experimental duration. A general range is 0.5–25 µM.[1][7]

-

Pre-warming : Warm the final working solution to 37°C before adding it to the cells.[1][10]

Cell Labeling Protocol

This general protocol can be adapted for adherent cells, cells in suspension, and 3D spheroids.

Methodology:

-

Cell Culture : Grow cells to the desired confluence in your standard culture vessel.

-

Medium Removal : Aspirate the culture medium. For cells in suspension, gently pellet the cells by centrifugation and remove the supernatant.[7]

-

Dye Loading : Add the pre-warmed working solution to the cells. For adherent cells, add enough solution to cover the cell monolayer.[1] For suspension cells, resuspend the cell pellet in the working solution.[7]

-

Incubation : Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, ensuring they are protected from light.[1][7]

-

Wash and Recovery : Remove the dye-containing solution. Wash the cells by replacing it with a fresh, pre-warmed, complete culture medium.[1][9] An optional 30-minute recovery incubation at 37°C can allow any unbound dye to diffuse out.[10]

-

Analysis : The cells are now labeled and ready for downstream applications, including live-cell imaging, co-culture, or fixation.

Fixation and Permeabilization

A key advantage of CellTracker™ dyes is their fixable nature. The covalent bonds formed within the cell allow the fluorescent signal to be retained even after fixation with formaldehyde-based fixatives and subsequent permeabilization with agents like acetone (B3395972).[10][11] This makes the dye compatible with immunocytochemistry (ICC) and other antibody-staining protocols.[2]

Example Fixation Protocol:

-

After labeling, wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 3.7-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4][10]

-

Wash the cells multiple times with PBS.[4]

-

If antibody staining is required, permeabilize the cells as needed (e.g., with ice-cold acetone or Triton™ X-100).[10]

Key Applications

The robust nature of CellTracker™ Red CMTPX makes it suitable for a wide range of applications in research and drug development:

-

Cell Migration and Invasion Assays : Used in classic wound-healing or "scratch" assays to visualize cell migration into a cleared area over time.[12]

-

Long-Term Cell Tracking : Ideal for monitoring cell fate, proliferation, and movement in co-culture systems or over several days in vitro.[13]

-

Multiplexing : The dye's emission spectrum is well-separated from that of green fluorescent proteins (GFP), enabling multi-color imaging and analysis.[1][8][13]

-

Phagocytosis Assays : Can be used to label target cells, such as infected red blood cells, to quantify their uptake by phagocytes.[14]

References

- 1. apexbt.com [apexbt.com]

- 2. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ulab360.com [ulab360.com]

- 8. interchim.fr [interchim.fr]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 10. ulab360.com [ulab360.com]

- 11. CellTracker™ Red CMTPX Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. Cell Tracer Violet and this compound Staining of Purified Mature Plasmodium-infected Red Blood Cells [bio-protocol.org]

CellTracker Red CMTPX: A Technical Guide for Fixed-Cell Imaging Applications

An in-depth evaluation for researchers, scientists, and drug development professionals on the suitability of CellTracker Red CMTPX for protocols involving cell fixation and permeabilization.

This compound is a fluorescent dye designed for long-term tracking of living cells. Its utility in monitoring cell movement, location, proliferation, and migration is well-established.[1][2] A critical question for many experimental designs, however, is whether the fluorescent signal from this dye can withstand fixation and permeabilization procedures, allowing for subsequent analysis such as immunofluorescence. This guide provides a detailed analysis of the chemical properties, mechanism of action, and established protocols to address the suitability of this compound for fixed-cell imaging.

The Verdict: Highly Suitable for Fixed-Cell Imaging

This compound is well-suited for applications that require subsequent cell fixation. The dye's robust retention is due to its mechanism of action, which involves covalent bonding with intracellular components.[3] This ensures that the fluorescent signal is preserved even after treatment with aldehyde-based fixatives. While the dye is retained after fixation, some signal decrease may be observed following permeabilization, as some dye molecules may be attached to smaller, soluble metabolites that can leak out of the cell.[3]

Mechanism of Action and Retention

The effectiveness of this compound in fixed-cell protocols hinges on its two-stage intracellular reaction.

-

Cellular Entry: The dye, in its initial state, is cell-permeant and freely passes through the membranes of living cells.[4][5]

-

Intracellular Conversion and Covalent Bonding: Once inside the cell, the dye's mildly reactive chloromethyl group reacts with thiol groups on intracellular proteins and peptides, a reaction mediated by glutathione (B108866) S-transferase (GST).[1][6] This process forms a covalent dye-thioether adduct that is both cell-impermeant and fluorescent.[7]

This covalent linkage to larger protein structures is the primary reason the dye is well-retained following fixation procedures that crosslink proteins, such as those using paraformaldehyde.[7] The fluorescent signal is stable, non-toxic at working concentrations, and can be observed for at least 72 hours, typically spanning three to six cell generations.[1][4]

Key Experimental Data and Properties

For successful experimental design, understanding the specific properties of the dye is crucial. The following tables summarize the key quantitative data for this compound.

Table 1: Spectroscopic and Chemical Properties

| Property | Value |

| Excitation Maximum (Ex) | 577 nm[1] |

| Emission Maximum (Em) | 602 nm[1][8] |

| Molecular Formula | C₄₂H₄₀ClN₃O₄[9] |

| Molecular Weight | 686.3 g/mol [4][10] |

| Solvent for Stock | Anhydrous DMSO[4] |

Table 2: Recommended Experimental Parameters

| Parameter | Recommendation |

| Stock Solution Concentration | 2-10 mM in anhydrous DMSO[4][11] |

| Working Concentration | 0.5 - 25 µM in serum-free media[4][6] |

| Incubation Time (Staining) | 15 - 45 minutes at 37°C[6][11] |

| Fixative | 4% Paraformaldehyde in PBS[9] |

| Permeabilization (Optional) | Ice-cold acetone[7] |

Experimental Protocols

The following protocols provide a detailed methodology for staining live cells with this compound, followed by fixation and optional permeabilization for subsequent analysis.

Protocol 1: Reagent Preparation

-

Prepare Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the lyophilized powder (e.g., 50 µg) in high-quality, anhydrous DMSO (e.g., 36 µL) to create a 2 mM stock solution.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium to the desired final working concentration (typically between 0.5 µM and 25 µM). Pre-warm the working solution to 37°C before adding it to the cells.[4] The optimal concentration can vary depending on the cell type and should be determined empirically.

Protocol 2: Staining and Fixation of Adherent Cells

-

Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluence.

-

Staining: Remove the culture medium and gently add the pre-warmed (37°C) working solution to the cells.[11]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[6]

-

Wash: Remove the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[7]

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 30 minutes.[9]

-

Washing: Wash the fixed cells three times with PBS.[9]

-

(Optional) Permeabilization: If subsequent antibody labeling is required, permeabilize the cells by incubating them in ice-cold acetone (B3395972) for 10 minutes.[7]

-

Imaging: The cells are now ready for immunolabeling or direct imaging. Use appropriate filters for the dye's excitation and emission spectra (Ex/Em: ~577/602 nm).[1]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated.

References

- 1. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. CellTracker™ Red CMTPX Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 4. apexbt.com [apexbt.com]

- 5. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ulab360.com [ulab360.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. ulab360.com [ulab360.com]

CellTracker Red CMTPX: A Technical Guide to In-Culture Stability and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and photostability of CellTracker Red CMTPX, a widely used fluorescent probe for long-term cell tracking. The information presented herein is crucial for designing and executing robust live-cell imaging experiments in research and drug development settings.

Core Principles of this compound

This compound is a cell-permeable dye that, once inside a living cell, undergoes a transformation into a cell-impermeant form. This conversion is key to its utility in long-term studies. The dye possesses a chloromethyl group that reacts with intracellular thiols, primarily glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST). This process forms a fluorescent dye-thioether adduct that is well-retained within the cell, allowing for the tracking of cells through multiple generations without significant leakage or transfer to neighboring cells.[1][2][3][4]

In-Culture Stability and Retention

The stability of the fluorescent signal within a cell population over time is a critical parameter for long-term tracking studies. This compound exhibits excellent retention characteristics, making it a reliable tool for such applications.

Quantitative Data Summary: In-Culture Stability

| Parameter | Value | References |

| Fluorescence Retention Time | At least 72 hours | [1][2][4][5][6][7][8] |

| Generational Tracking | Typically 3 to 6 cell divisions | [5][6][8] |

| Cell-to-Cell Transfer | Not transferred to adjacent cells in a population | [1][2][3][4][7][8] |

| Toxicity | Non-toxic at recommended working concentrations | [2][3][4][5][6][8][9] |

The dye is passively passed to daughter cells upon cell division, ensuring continuous tracking of the progeny of the initially labeled cell population.[1][2][3][4][7][8]

Photostability

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections detail the recommended procedures for using this compound.

Stock Solution Preparation

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Dissolve the contents of one 50 µg vial in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 2 mM stock solution.[5] Alternatively, a 10 mM stock solution can be prepared.[7]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.[5]

Working Solution Preparation

-

Thaw a single-use aliquot of the stock solution.

-

Dilute the stock solution in a serum-free culture medium to the desired working concentration. The optimal concentration should be determined empirically for each cell type and application.

-

Pre-warm the working solution to 37°C before use.[5]

-

Important: Avoid the use of amine- and thiol-containing buffers.[1]

Staining Protocol for Adherent Cells

-

Culture adherent cells on a suitable substrate (e.g., coverslips, chamber slides, or microplates) to the desired confluency.

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15–45 minutes at 37°C, protected from light.[5]

-

Remove the working solution.

-

Wash the cells once with a fresh, pre-warmed, complete culture medium.

-

Add fresh, pre-warmed, complete culture medium to the cells and incubate for at least 30 minutes at 37°C to allow for the complete reaction of the dye.[1]

-

The cells are now ready for imaging.

Staining Protocol for Suspension Cells

-

Harvest the suspension cells by centrifugation.

-

Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed working solution.

-

Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions, protected from light.[1]

-

Centrifuge the labeled cells and remove the working solution.

-

Resuspend the cells in a fresh, pre-warmed, complete culture medium and incubate for at least 30 minutes at 37°C.

-

The cells can then be washed and resuspended in the desired medium for imaging or further experimentation.

Fixation of Labeled Cells

Cells stained with this compound can be fixed for long-term storage or for use in immunocytochemistry protocols. Aldehyde-based fixatives, such as 4% paraformaldehyde, are compatible with the dye.[1][10]

Visualizing the Mechanism and Workflow

To better understand the processes involved in using this compound, the following diagrams illustrate the mechanism of action and the general experimental workflow.

Caption: Mechanism of this compound retention.

Caption: General experimental workflow for this compound staining.

References

- 1. ulab360.com [ulab360.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 細胞トラッキング | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. ulab360.com [ulab360.com]

- 5. apexbt.com [apexbt.com]

- 6. apexbt.com [apexbt.com]

- 7. interchim.fr [interchim.fr]

- 8. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. Cell Tracking | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CellTracker™ Red CMTPX Staining of Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent probe designed for the long-term tracking of living cells. Its utility in biological research stems from its ability to freely pass through cell membranes. Once inside a cell, it undergoes a transformation into a cell-impermeant product, ensuring it is well-retained within the cytoplasm.[1][2][3] This probe contains a chloromethyl group that reacts with thiol groups, primarily through a glutathione (B108866) S-transferase-mediated reaction.[3][4] The resulting fluorescent dye-thioether adduct is stable, non-toxic at recommended working concentrations, and is passed down to daughter cells for several generations, making it an ideal tool for cell migration, co-culture, and long-term cell fate studies.[1][2][5][6] The fluorescence of CellTracker™ Red CMTPX does not require enzymatic cleavage for activation.[5][7]

Product Specifications

| Property | Value |

| Chemical Name | CellTracker™ Red CMTPX |

| Molecular Formula | C₄₂H₄₀ClN₃O₄ |

| Molecular Weight | 686.3 |

| Excitation (Max) | 577 nm[1] |

| Emission (Max) | 602 nm[1] |

| Solubility | DMSO |

| Storage | -20°C, protect from light and moisture[1][2] |

Mechanism of Action

The following diagram illustrates the mechanism of CellTracker™ Red CMTPX within a living cell.

Caption: Mechanism of this compound Staining.

Quantitative Data Summary

The optimal staining concentration and incubation time for CellTracker™ Red CMTPX can vary depending on the cell type and experimental duration. It is highly recommended to perform a titration to determine the ideal conditions for your specific cell line.

| Parameter | Short-Term Experiments (< 3 days) | Long-Term Experiments (> 3 days) or Rapidly Dividing Cells |

| Working Concentration | 0.5 - 5 µM[5][4][7] | 5 - 25 µM[1][5][4][7] |

| Incubation Time | 15 - 45 minutes[1][5][7] | 15 - 45 minutes[1][5][7] |

Note: To maintain normal cellular physiology, it is crucial to use the lowest possible dye concentration that provides sufficient fluorescence for imaging.[5][4][7] Over-labeling, either by using too high a concentration or too long an incubation time, can lead to cellular toxicity.[8]

Experimental Protocol: Staining of Adherent Cells

This protocol outlines the step-by-step procedure for staining adherent cells with CellTracker™ Red CMTPX.

Materials

-

CellTracker™ Red CMTPX dye

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Adherent cells cultured in a suitable vessel (e.g., petri dish, chamber slide)

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filters

Experimental Workflow

Caption: Workflow for Staining Adherent Cells.

Step-by-Step Procedure

-

Reagent Preparation

-

10 mM Stock Solution: Before opening, allow the vial of CellTracker™ Red CMTPX to warm to room temperature.[4][7] Dissolve the lyophilized powder in high-quality anhydrous DMSO to a final concentration of 10 mM.[4][7] For a 50 µg vial, this can be achieved by adding approximately 7.3 µL of DMSO.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

-

Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (ranging from 0.5 to 25 µM) in serum-free medium.[1][5][7] It is crucial to use serum-free medium for the staining step as serum can contain esterases that may prematurely cleave the dye.[10] Warm the working solution to 37°C before use.[1][5][7] Avoid using amine- and thiol-containing buffers.[5][7]

-

-

Cell Preparation

-

Culture your adherent cells of choice on a suitable vessel (e.g., coverslips, petri dishes) until they reach the desired confluency.

-

-

Staining Protocol

-

Aspirate the complete culture medium from the cells.

-

Gently add the pre-warmed CellTracker™ Red CMTPX working solution to the cells, ensuring the entire surface is covered.[1][5][7]

-

Incubate the cells for 15 to 45 minutes at 37°C in a CO₂ incubator, protected from light.[1][5][7] The optimal incubation time may vary between cell types and should be determined empirically.

-

Remove the working solution containing the dye.

-

Wash the cells once with fresh, pre-warmed PBS or serum-free medium.

-

Replace with fresh, pre-warmed complete culture medium.[1] It is acceptable to return the cells to a medium containing serum after the staining step.[10]

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete modification of the dye within the cells.[4][9]

-

-

Imaging

-

The stained cells are now ready for imaging.

-

Use a fluorescence microscope equipped with filters appropriate for the excitation and emission maxima of CellTracker™ Red CMTPX (Ex: 577 nm, Em: 602 nm).[1]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Fluorescence Signal | - Staining performed in the presence of serum. - Insufficient dye concentration or incubation time. | - Ensure staining is performed in serum-free medium.[10] - Increase the dye concentration and/or incubation time.[10] |

| High Background or Non-specific Staining | - Inadequate washing after staining. | - Increase the number and duration of washes after removing the staining solution.[10] |

| Cell Toxicity or Death | - Dye concentration is too high. - Incubation time is too long. - Phototoxicity from prolonged imaging. | - Reduce the dye concentration and/or incubation time.[8] - Minimize light exposure during imaging by reducing acquisition time and/or laser power. |

| Dye Leakage into Unstained Cells (in co-culture) | - Incomplete removal of unincorporated dye. - Macrophages may uptake and store the dye differently. | - Perform thorough washes after staining.[11] - For cell types like macrophages, try a lower dye concentration and/or a shorter staining time.[11] |

Fixation and Permeabilization

CellTracker™ dyes, including Red CMTPX, are generally compatible with fixation procedures.[10][12] The dye covalently binds to cellular components, allowing for subsequent immunocytochemistry or other applications requiring fixation.[10] However, some leakage of the dye may occur following permeabilization.[10] It is advisable to test the fixation and permeabilization protocol to ensure optimal retention of the fluorescent signal. A common method involves fixing with 4% paraformaldehyde in PBS.[12]

References

- 1. apexbt.com [apexbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 10. CellTracker™ Red CMTPX Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CellTracker™ Red CMTPX in Suspension Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent dye designed for the long-term tracking of living cells. Its utility in monitoring cell movement, proliferation, migration, and location makes it an invaluable tool in various research applications, including immunology, cancer biology, and developmental biology.[1][2][3][4] This probe readily crosses cell membranes, and once inside a living cell, it undergoes a glutathione (B108866) S-transferase-mediated reaction, transforming it into a cell-impermeant product.[1][3] This covalent binding to thiol-containing proteins ensures the dye is well-retained within the cytoplasm, is passed on to daughter cells during division, and is not transferred to adjacent cells in a population.[1][2][3][5] The fluorescence of CellTracker™ Red CMTPX is stable for at least 72 hours (typically 3-6 generations) and exhibits low cytotoxicity at recommended working concentrations.[2][3][6][7]

Product Information

| Property | Value |

| Excitation Wavelength (Ex) | 577 nm[2][5][6] |

| Emission Wavelength (Em) | 602 nm[2][5][6] |

| Molecular Weight | 686.24 g/mol [8] |

| Solubility | Soluble in high-quality, anhydrous DMSO[5][6][8] |

| Storage | Store lyophilized powder at ≤–20°C, desiccated and protected from light.[1][6][8] Store DMSO stock solution in aliquots at -20°C, protected from light.[6] |

Mechanism of Action

CellTracker™ Red CMTPX is a cell-permeant molecule that becomes fluorescent and membrane-impermeant after entering a viable cell. The diagram below illustrates this process.

Experimental Protocols

Reagent Preparation

1. 10 mM Stock Solution Preparation:

-

Before opening, allow the vial of lyophilized CellTracker™ Red CMTPX to warm to room temperature.[1][6]

-

Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[1][3] For a 50 µg vial, this would be approximately 7.3 µL of DMSO.[9]

-

Mix thoroughly by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

2. Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution in serum-free medium to the desired final working concentration.[1][6]

-

The optimal concentration can vary depending on the cell type and experimental duration but typically ranges from 0.5 µM to 25 µM.[1][3][6] It is recommended to perform a concentration optimization for your specific cell line.

-

Pre-warm the working solution to 37°C before adding it to the cells.[1][6]

Recommended Working Concentrations